1-Undecene

説明

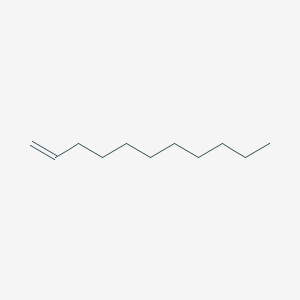

Structure

3D Structure

特性

IUPAC Name |

undec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOHCCUXLBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-41-7 | |

| Record name | 1-Undecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061168 | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 160 °F OC | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, chloroform, ligroin; insol in water | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.493 mm Hg @ 25 °C | |

| Record name | 1-Undecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

821-95-4, 68526-57-8 | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-12, C11-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-UNDECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1446756A8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |

| Record name | 1-UNDECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Undecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Undecene for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-undecene, a versatile alpha-olefin integral to various synthetic applications. This document offers detailed experimental protocols for key transformations and visual representations of reaction mechanisms and workflows to support researchers, scientists, and drug development professionals in leveraging this compound for their synthetic needs.

Core Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The following tables summarize its key quantitative properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild | [1][3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -49 °C | [4][5] |

| Boiling Point | 192-193 °C at 760 mmHg | [1][4][5] |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Vapor Pressure | 0.493 mmHg at 25 °C | [2] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Density | 0.75 g/mL at 25 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, ligroin, hexane | [1][5][6] |

| Viscosity | 1.38 mm²/s (cSt) at 100 °C | [1] |

| Refractive Index (n20/D) | 1.426 | [4][7] |

Key Synthetic Transformations of this compound

This compound serves as a valuable starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal double bond. Key reactions include hydroboration-oxidation, epoxidation, olefin metathesis, and palladium-catalyzed aerobic oxidative amination.

Hydroboration-Oxidation to Undecan-1-ol

The hydroboration-oxidation of this compound is a two-step process that yields the anti-Markovnikov addition product, undecan-1-ol. This reaction is highly regioselective, providing the primary alcohol with high purity.

This protocol is adapted from procedures for similar terminal alkenes like 1-octene and 1-hexene.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Step 1: Hydroboration

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of BH₃·THF (0.4 equivalents) dropwise to the stirred solution of this compound over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution (1.2 equivalents) to the flask.

-

Following the base, add the 30% H₂O₂ solution (1.5 equivalents) dropwise, ensuring the temperature does not exceed 40 °C.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 50 °C and stir for an additional hour to ensure complete oxidation.

Work-up:

-

Cool the reaction mixture to room temperature and add diethyl ether to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude undecan-1-ol can be purified by fractional distillation under reduced pressure.

Caption: Hydroboration-Oxidation of this compound to Undecan-1-ol.

Epoxidation to 1,2-Epoxyundecane

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a straightforward method to synthesize 1,2-epoxyundecane. This reaction proceeds via a concerted mechanism.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in an Erlenmeyer flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.2 equivalents) in a minimal amount of dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to quench excess peroxy acid), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 1,2-epoxyundecane can be purified by flash column chromatography on silica gel.

Caption: Concerted "Butterfly" mechanism for the epoxidation of this compound.

Olefin Cross-Metathesis

Olefin cross-metathesis allows for the coupling of this compound with another olefin, catalyzed by a ruthenium complex such as a Grubbs catalyst. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

This is a general protocol and the specific reaction partner and catalyst may require optimization.

Materials:

-

This compound

-

Olefin coupling partner

-

Grubbs catalyst (e.g., Grubbs 2nd Generation)

-

Anhydrous and degassed dichloromethane (DCM)

-

Schlenk flask, magnetic stirrer, vacuum/argon line.

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) and the olefin coupling partner (1-1.5 equivalents) in anhydrous and degassed DCM.

-

Add the Grubbs catalyst (1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

The reaction is often driven to completion by the evolution of ethylene gas if a terminal alkene is a byproduct.

Work-up:

-

Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.

References

- 1. This compound | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 821-95-4 [thegoodscentscompany.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 821-95-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 1-Undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of 1-undecene, a terminal olefin with growing interest as a biofuel and a platform chemical. The document details the microbial origins of this compound, the enzymatic processes involved in its synthesis, quantitative production data, and the experimental methodologies used to elucidate these pathways.

Natural Sources of this compound

This compound is a volatile organic compound (VOC) found in a variety of natural sources, most notably in bacteria. It is a semivolatile metabolite produced by several species within the genus Pseudomonas, including Pseudomonas aeruginosa, Pseudomonas fluorescens, and Pseudomonas putida.[1][2][3] Its presence has been suggested as a potential biomarker for P. aeruginosa infections.[1] Beyond bacteria, this compound has been reported as a component of the volatile compounds emitted during the heating of vegetable oils such as rapeseed, peanut, and Canola oil.[4] It is also found in some plants, including Aristolochia triangularis and Aristolochia cymbifera.[4] In insects, it can act as a signaling molecule; for example, it is a sex attractant for some moths and cockroaches and an alert signal for certain ant species.

Biosynthesis of this compound

The biosynthesis of this compound primarily proceeds via the oxidative decarboxylation of fatty acids. The key precursor molecule for this compound is lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid.[1] Several distinct enzyme families have been identified that catalyze this conversion.

A significant pathway for this compound biosynthesis in Pseudomonas involves a non-heme diiron oxidase named UndA.[1][5] This soluble enzyme directly converts medium-chain fatty acids (C10–C14) into their corresponding terminal alkenes.[1] The reaction involves the removal of the carboxyl group from the fatty acid precursor.[1] Isotopic labeling studies using [1-¹³C]lauric acid have confirmed that the terminal carboxylic acid moiety is removed during the formation of this compound.[1]

Another enzyme capable of synthesizing this compound is UndB, a membrane-bound desaturase-like enzyme.[6] Similar to UndA, UndB catalyzes the oxidative decarboxylation of fatty acids. However, UndB exhibits a broader substrate specificity, acting on fatty acids ranging from C6 to C17, with a preference for C10 to C14 fatty acids.[6] While UndA is a soluble protein, UndB's nature as an integral membrane enzyme has made its biochemical characterization more challenging.[6][7]

A third enzymatic route for 1-alkene production involves a cytochrome P450 monooxygenase, OleT, discovered in the bacterium Jeotgalicoccus sp.[7] OleT is a fatty acid peroxygenase that can catalyze the oxidative decarboxylation of a wide range of fatty acids (from short-chain to long-chain) to produce terminal alkenes.[8][9][10] This enzyme is notable for its broad substrate scope and its potential for biocatalytic applications in producing various 1-alkenes from renewable fatty acid feedstocks.[8][9]

Quantitative Data on this compound Production

The following table summarizes the reported production titers of this compound from various microbial sources, both native and engineered.

| Organism | Production Context | This compound Titer (mg/L) | Reference(s) |

| Pseudomonas and Bacillus | Native production in liquid media | 0.06 - 0.17 | [7] |

| Pseudomonas putida 1T1 | Enhanced production with lauric acid feeding | 1.10 | [7] |

| Jeotgalicoccus sp. ATCC 8456 | Enhanced production with lauric acid feeding | 3.05 | [7] |

| Engineered E. coli (expressing undA) | Heterologous expression | ~0.005 | [11] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound biosynthetic pathways.

This protocol describes the workflow used to identify the gene responsible for this compound production in Pseudomonas fluorescens.[11]

-

Genomic Library Construction: A genomic library of P. fluorescens Pf-5 was created in a fosmid vector.

-

Heterologous Expression: The fosmid library was transformed into E. coli EPI300, a host that does not naturally produce this compound.

-

Screening for this compound Production: Approximately 6,000 transformed E. coli clones were screened for the production of this compound.

-

Volatile Compound Analysis: The headspace of each culture was analyzed for the presence of this compound using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

-

Identification of Positive Clones: Three fosmid clones (6F8, 6E2, and 4F3) were identified that conferred this compound production to E. coli.

-

Gene Identification: The overlapping region of the three positive fosmids was sequenced and analyzed. This led to the identification of two candidate genes, PFL_4320 and PFL_4321.

-

Functional Validation: The two candidate genes were individually overexpressed in E. coli BL21. Only the expression of PFL_4321 (designated as undA) resulted in the production of this compound, confirming its role in the biosynthesis.

This protocol outlines the procedure for assessing the enzymatic activity of purified UndA.[1]

-

Enzyme Purification: The undA gene was cloned into an expression vector and transformed into E. coli. The recombinant UndA protein was then overexpressed and purified.

-

Reaction Mixture Preparation: A reaction mixture was prepared containing a suitable buffer (e.g., 100 μM MES, pH 6.1), NaCl (300 mM), the fatty acid substrate (e.g., 50 μM lauric acid), and a source of iron (e.g., 0.1 μM (NH₄)₂Fe(SO₄)₂).

-

Initiation of Reaction: The purified UndA enzyme (e.g., 5 μM) was added to the reaction mixture.

-

Incubation: The reaction was incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Product Extraction and Analysis: The reaction was stopped, and the products were extracted from the headspace using SPME and analyzed by GC-MS to detect and quantify the formation of this compound.

This protocol describes the use of stable isotopes to trace the metabolic origin of this compound.[1]

-

Culture Preparation: Cultures of a this compound producing organism (e.g., Pseudomonas or an engineered E. coli strain) were prepared.

-

Substrate Feeding: The cultures were supplemented with isotopically labeled lauric acid, such as [1-¹³C]lauric acid or [12-¹³C]lauric acid.

-

Incubation: The cultures were incubated to allow for the metabolism of the labeled substrate.

-

Analysis of Labeled Products: The headspace of the cultures was analyzed by GC-MS. The mass spectrum of the produced undecene was examined for the incorporation of the ¹³C label.

-

Interpretation: The mass shift in the resulting undecene confirmed that lauric acid is the direct precursor and provided insights into the reaction mechanism, specifically the loss of the carboxyl carbon.

Visualizations

Caption: Overview of the three main enzymatic pathways for the biosynthesis of this compound.

Caption: Experimental workflow for the identification of the undA gene.

References

- 1. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Pseudomonas fluorescens MFE01 uses this compound as aerial communication molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Oxidative Decarboxylation of Short-Chain Fatty Acids to 1-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oipub.com [oipub.com]

- 10. researchgate.net [researchgate.net]

- 11. US20160289701A1 - Biosynthesis of this compound and Related Terminal Olefins - Google Patents [patents.google.com]

Reaction Kinetics and Mechanisms of 1-Undecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and mechanisms of 1-undecene, a long-chain alpha-olefin of significant interest in various chemical syntheses. The document details key reaction classes including pyrolysis, hydroformylation, epoxidation, and oligomerization. For each reaction, this guide presents available quantitative kinetic data, detailed experimental protocols, and mechanistic pathways. The information is curated to be a valuable resource for researchers in organic synthesis, polymer chemistry, and drug development, facilitating a deeper understanding of this compound's reactivity and its application in the synthesis of complex molecules.

Introduction

This compound, a linear alpha-olefin with the chemical formula C₁₁H₂₂, is a versatile building block in organic chemistry.[1] Its terminal double bond provides a reactive site for a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers, surfactants, lubricants, and fine chemicals.[2][3] Understanding the kinetics and mechanisms of its reactions is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic routes. This guide provides an in-depth analysis of four major reaction types of this compound: pyrolysis, hydroformylation, epoxidation, and oligomerization.

Pyrolysis of this compound

The thermal decomposition, or pyrolysis, of this compound involves the cleavage of chemical bonds at elevated temperatures, leading to a complex mixture of smaller hydrocarbon products. While specific kinetic data for this compound is scarce in the literature, the general mechanisms of alkene pyrolysis are well-established and can be applied.

Reaction Mechanism

The pyrolysis of this compound proceeds through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: At high temperatures, the weakest bonds in the this compound molecule, typically C-C bonds, break to form free radicals.

-

Propagation: The initial radicals abstract hydrogen atoms from other this compound molecules or undergo β-scission to produce smaller alkenes and new radicals. These new radicals continue the chain reaction.

-

Termination: The reaction ceases when two radicals combine or disproportionate.

Experimental Protocol: Pyrolysis in a Flow Reactor

The following protocol is a generalized procedure for studying the pyrolysis of long-chain alpha-olefins like this compound in a laboratory setting.

Objective: To determine the product distribution and reaction kinetics of this compound pyrolysis.

Apparatus:

-

Quartz flow reactor tube

-

Tube furnace with temperature controller

-

Syringe pump for liquid feed

-

Mass flow controllers for carrier gas (e.g., N₂)

-

Condensation trap (e.g., cold trap with liquid nitrogen)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

The quartz reactor is placed in the tube furnace and heated to the desired pyrolysis temperature (typically 500-800°C).

-

A continuous flow of an inert carrier gas (e.g., nitrogen) is established through the reactor using a mass flow controller.

-

Liquid this compound is introduced into the heated reactor at a constant flow rate using a syringe pump. The liquid is vaporized upon entry.

-

The reaction products exit the reactor and pass through a cold trap to condense liquid products. Gaseous products continue downstream.

-

Samples of both the liquid and gaseous products are collected at regular intervals.

-

The collected samples are analyzed by GC-MS to identify and quantify the pyrolysis products.

Data Presentation

Due to the lack of specific studies on this compound pyrolysis, a quantitative data table cannot be provided. However, studies on similar long-chain alkenes suggest the primary products would include a range of smaller alkanes and alkenes (e.g., methane, ethene, propene, butene).

Hydroformylation of this compound

Hydroformylation, also known as the oxo process, is a key industrial reaction that converts alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[4] For this compound, this reaction can yield two isomeric aldehydes: dodecanal (the linear product) and 2-methyldecanal (the branched product).

Reaction Mechanism

The hydroformylation of this compound is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt.[4][5] The generally accepted Heck-Breslow mechanism for a cobalt-catalyzed reaction is illustrated below. A similar cycle exists for rhodium catalysts, which are generally more active and selective under milder conditions.[5]

Experimental Protocol: High-Pressure Hydroformylation

The following is a representative protocol for the hydroformylation of a long-chain alkene like this compound in a high-pressure batch reactor.

Objective: To investigate the kinetics and selectivity of this compound hydroformylation.

Apparatus:

-

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure sensors.

-

Syngas (CO/H₂) cylinder with pressure regulator.

-

Catalyst precursor (e.g., Rh(acac)(CO)₂) and ligand (e.g., a phosphine or phosphite).

-

Solvent (e.g., toluene).

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

The autoclave is charged with the rhodium precursor, the ligand, and the solvent under an inert atmosphere.

-

The reactor is sealed and purged several times with syngas.

-

The reactor is heated to the desired temperature (e.g., 80-120°C) and pressurized with syngas to the target pressure (e.g., 20-50 bar).

-

This compound is injected into the reactor to start the reaction.

-

The reaction progress is monitored by taking liquid samples at regular intervals via the sampling valve.

-

The samples are analyzed by GC to determine the conversion of this compound and the selectivity towards the linear and branched aldehydes.

-

In-situ spectroscopic techniques like high-pressure FTIR or NMR can be used to identify catalyst resting states and key intermediates.[3][6]

Data Presentation

Table 1: Representative Kinetic Data for Hydroformylation of Long-Chain Alkenes

| Alkene | Catalyst System | Temp (°C) | Pressure (bar) | Linear:Branched Ratio | Reference |

| 1-Dodecene | Rh/Sulfoxantphos | 120 | 30 | 98:2 | [7] |

| 1-Octene | Rh/Biphephos | 100 | 20 | >95:5 | This is a representative value from general literature. |

| 1-Hexene | Rh(acac)(CO)₂/triphos | 80 | 2-10 | 1.3 - 5.8 | [8] |

Epoxidation of this compound

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (or oxirane), a three-membered ring containing an oxygen atom. This transformation is highly valuable in organic synthesis as epoxides are versatile intermediates.

Reaction Mechanism

The epoxidation of this compound can be achieved through several methods, with two being particularly common: reaction with a peroxyacid and catalytic epoxidation using a hydroperoxide.

-

Peroxyacid Epoxidation: This reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the peroxyacid delivers an oxygen atom to the double bond in a single step.[9] This results in syn-addition of the oxygen atom.

-

Catalytic Epoxidation: Transition metal catalysts, particularly those based on titanium, molybdenum, or tungsten, can catalyze the epoxidation of alkenes using hydroperoxides (e.g., tert-butyl hydroperoxide, TBHP) as the oxygen source. The mechanism involves the formation of a metal-peroxo species which then transfers an oxygen atom to the alkene.

Experimental Protocol: Ti-Silicalite Catalyzed Epoxidation

The following protocol describes a typical procedure for the catalytic epoxidation of a long-chain alkene.

Objective: To determine the rate of epoxidation of this compound using a heterogeneous catalyst.

Apparatus:

-

Three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer.

-

Heating mantle or oil bath.

-

Catalyst (e.g., Titanium Silicalite-1, TS-1).[10]

-

Oxidant (e.g., aqueous hydrogen peroxide or TBHP in a solvent).

-

Solvent (e.g., methanol, acetonitrile).

-

GC for reaction monitoring.

Procedure:

-

The flask is charged with this compound, the solvent, and the TS-1 catalyst.

-

The mixture is heated to the desired reaction temperature (e.g., 60°C) with stirring.

-

The oxidant is added dropwise to the reaction mixture over a period of time.

-

Aliquots of the reaction mixture are withdrawn at regular intervals.

-

The catalyst is removed from the aliquots by filtration or centrifugation.

-

The samples are analyzed by GC to determine the concentration of this compound and 1,2-epoxyundecane over time, from which the reaction rate can be calculated.

Data Presentation

Table 2: Representative Kinetic Data for Alkene Epoxidation

| Alkene | Oxidant/Catalyst | Temp (°C) | Rate Law | Activation Energy (kJ/mol) | Reference |

| Propene | H₂O₂ / TS-1 | 40-80 | Complex | 50-60 | Representative value from general literature. |

| Oleic Acid | Peracetic Acid | 20 | Second Order | Not Reported | [12] |

| Petroleum Resin | Peracetic Acid | 75 | First Order | Not Reported | [11] |

Oligomerization of this compound

Oligomerization is the process of linking a few monomer units together. For this compound, this results in the formation of dimers, trimers, and higher oligomers, which are valuable as synthetic lubricants and in other applications.

Reaction Mechanism

The oligomerization of alpha-olefins like this compound can be initiated by various catalysts, with two prominent mechanisms being cationic oligomerization and Ziegler-Natta catalysis.

-

Cationic Oligomerization: This is typically initiated by a Lewis acid (e.g., BF₃, AlCl₃) and a co-catalyst (e.g., water or an alcohol).[2] A carbocation is formed, which then attacks the double bond of another monomer molecule. The chain grows through successive additions and can terminate by proton loss or chain transfer.

-

Ziegler-Natta Catalysis: This involves a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Al(C₂H₅)₃).[13] The active catalyst is a titanium-alkyl species, and the olefin inserts into the titanium-carbon bond in a coordination-insertion mechanism.

Experimental Protocol: Acid-Catalyzed Oligomerization

The following is a general procedure for the oligomerization of a long-chain alpha-olefin.

Objective: To synthesize and characterize the oligomers of this compound.

Apparatus:

-

Multi-neck flask with a condenser, mechanical stirrer, and nitrogen inlet.

-

Heating mantle.

-

Catalyst (e.g., HY Zeolite or AlCl₃).[2]

-

Co-catalyst if required (e.g., water).

-

Solvent (optional, e.g., hexane).

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis.[14]

-

GC for monomer conversion analysis.

Procedure:

-

The reaction flask is charged with this compound and the solvent (if used).

-

The mixture is heated to the desired temperature (e.g., 100-150°C) under a nitrogen atmosphere with stirring.

-

The catalyst (and co-catalyst) is added to initiate the reaction.

-

The reaction is monitored by taking samples periodically and analyzing the conversion of this compound by GC.

-

After the desired reaction time, the reaction is quenched (e.g., by adding water or a base).

-

The catalyst is removed by filtration.

-

The solvent and any unreacted monomer are removed by distillation.

-

The resulting oligomer product is analyzed by GPC to determine its molecular weight distribution (Mn, Mw, and PDI).[15]

Data Presentation

While specific kinetic data for this compound oligomerization is limited, extensive studies on 1-decene provide a very close approximation.

Table 3: Kinetic Data for the Oligomerization of 1-Decene over HY Zeolite [2]

| Reaction | Apparent Activation Energy (kJ/mol) |

| Dimerization | 70.8 ± 0.8 |

| Trimerization | 83.6 ± 0.9 |

Table 4: Typical Product Distribution for 1-Decene Oligomerization at 483 K after 3 hours [2]

| Product | Yield (%) |

| Dimer (C₂₀) | 54.2 |

| Trimer (C₃₀) | 22.3 |

| Heavier Products | 3.4 |

Conclusion

This technical guide has summarized the key aspects of the reaction kinetics and mechanisms of this compound for pyrolysis, hydroformylation, epoxidation, and oligomerization. While specific quantitative data for this compound is not always available, the principles and data from analogous long-chain alpha-olefins provide a strong foundation for understanding and predicting its chemical behavior. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to utilize this compound in their synthetic endeavors. Further research focusing on obtaining precise kinetic parameters for this compound would be highly valuable to the scientific community.

References

- 1. Table 3 [york.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Thermal and Oxidative Stability of 1-Undecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and oxidative stability of 1-undecene, a linear alpha-olefin of interest in various industrial applications, including as a potential intermediate in pharmaceutical and specialty chemical synthesis. Understanding its stability under thermal and oxidative stress is crucial for defining storage conditions, handling procedures, and its suitability in diverse chemical processes.

Thermal Stability of this compound

The thermal stability of a compound dictates its resistance to decomposition at elevated temperatures. For this compound, this is a critical parameter for its application in high-temperature reactions and for ensuring its integrity during storage and transport.

Quantitative Thermal Stability Data

General knowledge of hydrocarbon thermal cracking suggests that the process is a free radical chain reaction that begins with the homolysis of a C-C bond.[3] For this compound, the decomposition would likely initiate with the cleavage of a carbon-carbon bond, leading to the formation of smaller, more volatile hydrocarbons.

| Parameter | Value | Method | Notes |

| Onset of Decomposition | Data not available | Thermogravimetric Analysis (TGA) | Expected to be in the range of temperatures where it is formed as a pyrolysis product (e.g., >700 K). |

| Pyrolysis Products | Smaller alkanes and alkenes | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Inferred from general principles of thermal cracking of long-chain hydrocarbons.[3] |

Table 1: Summary of Thermal Stability Data for this compound

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Sample pans (e.g., platinum or alumina)

-

Microbalance

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean TGA sample pan. Due to the volatility of this compound, a sealed pan with a pinhole lid is recommended to prevent evaporation before thermal decomposition.

-

Instrument Setup:

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

-

Equilibrate the furnace at a starting temperature below the boiling point of this compound (e.g., 30°C).

-

-

Thermal Program: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

-

Oxidative Stability of this compound

Oxidative stability refers to a material's resistance to degradation caused by chemical reactions with oxygen. For an unsaturated hydrocarbon like this compound, oxidation can be a significant degradation pathway, leading to the formation of various oxygenated products and potentially impacting its performance and safety.

Autoxidation of Alkenes

The autoxidation of alkenes, including this compound, is a free-radical chain reaction that is initiated by the abstraction of an allylic hydrogen atom. The resulting allylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another alkene molecule, propagating the chain reaction and forming a hydroperoxide. These hydroperoxides can further decompose to form a variety of oxidation products, including alcohols, aldehydes, ketones, and carboxylic acids.

Studies on the OH radical-initiated oxidation of long-chain 1-alkenes (C14 and C15) in the presence of NOx have identified several classes of products, including β-hydroxynitrates, dihydroxynitrates, dihydroxycarbonyls, and aldehydes.[2][4] While the specific distribution of products for this compound may vary, this provides a strong indication of the types of compounds that can be expected from its oxidation.

Quantitative Oxidative Stability Data

Specific quantitative data for the oxidative stability of this compound, such as the Oxidation Induction Time (OIT) from Differential Scanning Calorimetry (DSC) or the induction time from the Rancimat method, are not widely published. These values are highly dependent on the experimental conditions, including temperature, oxygen pressure, and the presence of any pro-oxidants or antioxidants.[5]

| Parameter | Value | Method | Notes |

| Oxidation Induction Time (OIT) | Data not available | Differential Scanning Calorimetry (DSC) | Highly dependent on temperature, pressure, and catalyst presence. |

| Induction Time | Data not available | Rancimat Method | Sensitive to temperature and airflow rate. |

| Primary Oxidation Products | Hydroperoxides | Inferred from autoxidation mechanism | Unstable intermediates. |

| Secondary Oxidation Products | Aldehydes, ketones, alcohols, carboxylic acids | Inferred from alkene oxidation studies[2][4] | Specific product distribution for this compound requires experimental determination. |

Table 2: Summary of Oxidative Stability Data for this compound

Experimental Protocols for Assessing Oxidative Stability

The OIT test is a standardized method (e.g., ASTM D3895) used to determine the relative oxidative stability of materials.[6] It measures the time until the onset of the exothermic oxidation process under isothermal conditions in an oxygen atmosphere.

Objective: To determine the Oxidation Induction Time (OIT) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen and oxygen gases

-

Gas switching device

-

Open or pierced sample pans (e.g., aluminum)

-

Microbalance

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of this compound (typically 3-5 mg) into an open or pierced DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Heat the sample under the nitrogen atmosphere to the desired isothermal test temperature (e.g., 150°C) at a controlled rate (e.g., 20°C/min).

-

Hold the sample at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibration.

-

-

Oxidation Step: Switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Data Acquisition: Record the heat flow signal as a function of time until the exothermic oxidation peak is observed.

-

Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak, typically determined by the intersection of the baseline with the tangent of the exotherm.

The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats by measuring the formation of volatile oxidation products.[7][8][9]

Objective: To determine the induction time of this compound.

Apparatus:

-

Rancimat instrument

-

Reaction vessels

-

Measuring vessels

-

Air pump

-

Heating block

-

Conductivity meter

-

Deionized water

Procedure:

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 3 g) directly into a clean reaction vessel.[7]

-

Instrument Setup:

-

Fill a measuring vessel with a defined volume of deionized water (e.g., 60 mL) and place the conductivity electrode into the water.

-

Connect the reaction vessel containing the sample to the measuring vessel via tubing.

-

Place the reaction vessel into the heating block set at the desired test temperature (e.g., 110°C).

-

-

Oxidation: Pass a constant stream of purified air (e.g., 20 L/h) through the this compound sample.

-

Data Acquisition: The volatile oxidation products (primarily short-chain carboxylic acids) are carried by the air stream into the deionized water, causing an increase in its conductivity. The conductivity is continuously monitored and recorded.

-

Data Analysis: The induction time is the time from the start of the measurement until a rapid increase in conductivity is detected, which corresponds to the formation of secondary oxidation products.

To identify the specific degradation products formed during thermal or oxidative stress, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique.

Objective: To identify the thermal or oxidative degradation products of this compound.

Procedure:

-

Forced Degradation: Subject a sample of this compound to thermal stress (e.g., by heating in an inert atmosphere) or oxidative stress (e.g., by heating in the presence of air or an oxidizing agent).

-

Sample Introduction: Inject a small volume of the stressed sample into the GC-MS system.

-

Gas Chromatography: The various components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule.

-

Data Analysis: By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the individual degradation products can be identified.

Implications for Drug Development and Research

For researchers, scientists, and drug development professionals, understanding the stability of this compound is critical when it is considered as a starting material, intermediate, or excipient.

-

Reaction and Process Development: Knowledge of thermal stability is essential for designing safe and efficient chemical reactions that utilize this compound at elevated temperatures.

-

Formulation and Shelf-Life: The oxidative stability of this compound will influence the shelf-life of any formulation in which it is a component. The potential for the formation of reactive oxidative byproducts must be considered, as these could impact the stability and safety of the final product. The use of appropriate antioxidants may be necessary to ensure long-term stability.

-

Forced Degradation Studies: When this compound is part of a drug substance or product, forced degradation studies are necessary to identify potential degradants and develop stability-indicating analytical methods.[10][11]

Conclusion

While specific quantitative data for the thermal and oxidative stability of this compound are not extensively documented, established analytical techniques such as TGA, DSC (OIT), and the Rancimat method provide robust frameworks for its determination. Based on the chemistry of similar long-chain alpha-olefins, it is anticipated that this compound will undergo thermal decomposition at high temperatures to yield smaller hydrocarbons and will be susceptible to autoxidation, forming a range of oxygenated products. For applications in research and drug development, it is imperative that the stability of this compound is experimentally evaluated under conditions relevant to its intended use.

References

- 1. thermalsupport.com [thermalsupport.com]

- 2. Comprehensive Analysis of Products and the Development of a Quantitative Mechanism for the OH Radical-Initiated Oxidation of 1-Alkenes in the Presence of NO x - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 7. metrohm.com [metrohm.com]

- 8. metrohm.com [metrohm.com]

- 9. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 10. linseis.com [linseis.com]

- 11. mt.com [mt.com]

The Chemical Reactivity of the Terminal Double Bond in 1-Undecene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecene (C₁₁H₂₂), a long-chain alpha-olefin, serves as a valuable building block in organic synthesis due to the versatile reactivity of its terminal double bond. The electron-rich π-system of the alkene functional group makes it susceptible to a wide array of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical reactions involving the terminal double bond of this compound, with a focus on experimental methodologies, quantitative data, and the biological relevance of its derivatives in the context of drug development.

Core Reactivity of the this compound Terminal Double Bond

The reactivity of the terminal double bond in this compound is primarily governed by the accessibility of its π-electrons to electrophiles and its participation in concerted or radical-mediated processes. Key transformations include electrophilic additions, hydroboration-oxidation, oxidative cleavage, and metathesis.

Electrophilic Addition

Electrophilic addition reactions to this compound proceed through the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (typically H⁺) adds to the terminal carbon (C1), which bears the most hydrogen atoms, leading to the formation of a more stable secondary carbocation at the adjacent carbon (C2). Subsequent attack by a nucleophile at C2 yields the Markovnikov product.

Table 1: Regioselectivity in Electrophilic Additions to this compound (Representative Data)

| Reaction | Reagents | Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 2-Bromoundecane | Markovnikov |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Undecan-2-ol | Markovnikov |

Hydroboration-Oxidation

Hydroboration-oxidation provides a complementary strategy to electrophilic additions, yielding the anti-Markovnikov product. The boron atom of the borane reagent adds to the less sterically hindered terminal carbon (C1), while the hydrogen atom adds to the internal carbon (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, affording the primary alcohol, 1-undecanol. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), significantly enhances the regioselectivity of this transformation.

Table 2: Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes

| Alkene | Borane Reagent | Product | Yield | Regioselectivity (Anti-Markovnikov:Markovnikov) | Reference |

| 1-Octene | BH₃·THF | 1-Octanol | High (not specified) | High | [1] |

| Terminal Alkenes (general) | 9-BBN | Primary Alcohol | High | >99:1 | [2] |

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for cleaving the double bond of this compound to furnish carbonyl compounds. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The work-up conditions determine the final products. Reductive work-up (e.g., with dimethyl sulfide or zinc) yields undecanal and formaldehyde. Oxidative work-up (e.g., with hydrogen peroxide) oxidizes the initially formed aldehyde to a carboxylic acid, yielding undecanoic acid.

Table 3: Products of Ozonolysis of this compound

| Work-up Condition | Reagents | Major Products |

| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Undecanal, Formaldehyde |

| Oxidative | 1. O₃; 2. H₂O₂ | Undecanoic Acid, Carbon Dioxide |

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 1,2-epoxyundecane (an oxirane). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond in a concerted mechanism. Typical yields for epoxidation of alkenes with m-CPBA are around 75%.[3]

Table 4: Representative Data for Epoxidation of Alkenes

| Alkene | Reagent | Product | Typical Yield |

| General Alkenes | m-CPBA | Epoxide | ~75%[3] |

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkenes. When this compound is reacted with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), a mixture of products can be obtained, including the desired cross-metathesis product, as well as self-metathesis products. The selectivity can often be controlled by the choice of catalyst and reaction conditions.

Table 5: Representative Data for Cross-Metathesis of Terminal Alkenes

| Catalyst Type | Reactants | Key Feature | Selectivity |

| Grubbs Catalysts | Two different terminal alkenes | General purpose | Mixture of E/Z isomers[4] |

| Hoveyda-Grubbs Catalysts | Two different terminal alkenes | Often higher stability and tunable selectivity | Can favor E or Z depending on catalyst generation and conditions |

Experimental Protocols

Hydroboration-Oxidation of this compound (Modeled after 1-Octene)

Objective: To synthesize 1-undecanol from this compound via an anti-Markovnikov hydration.

Materials:

-

This compound

-

1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with this compound (1 equivalent) dissolved in anhydrous THF.

-

The flask is cooled in an ice bath, and 1.0 M BH₃·THF solution (0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is cooled again in an ice bath, and 3 M NaOH solution is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.

-

The mixture is then heated at reflux for 1 hour.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 1-undecanol.

-

Purification can be achieved by distillation or column chromatography.

This protocol is adapted from procedures for similar terminal alkenes.[1]

Ozonolysis of this compound with Reductive Work-up

Objective: To synthesize undecanal from this compound.

Materials:

-

This compound

-

Methanol or Dichloromethane (CH₂Cl₂)

-

Ozone (from an ozone generator)

-

Dimethyl sulfide ((CH₃)₂S)

-

Gas dispersion tube, three-necked flask, cold bath (e.g., dry ice/acetone)

Procedure:

-

This compound (1 equivalent) is dissolved in methanol or CH₂Cl₂ in a three-necked flask equipped with a gas dispersion tube and a gas outlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone-enriched oxygen is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

The ozone flow is stopped, and the solution is purged with nitrogen or oxygen to remove excess ozone.

-

Dimethyl sulfide (1.5 equivalents) is added to the cold solution.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the crude undecanal can be purified by distillation.